ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate
Overview
Description
Ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate, also known as EOMQB, is a synthetic compound that belongs to the quinazoline family. It has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication. ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of oxidative stress markers. ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate has also been found to have analgesic effects, possibly through the modulation of the opioid system.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate in lab experiments is its relatively simple synthesis method. It has also been shown to have potent antitumor and anti-inflammatory activities, making it a promising candidate for further research. However, one of the limitations of using ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate. One area of interest is the development of analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate, which could lead to the development of more effective cancer treatments. Additionally, the potential use of ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate in combination with other anticancer agents should be explored.
Scientific Research Applications
Ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate has been found to be effective against various types of cancer, including lung cancer, breast cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-29-24(28)18-12-14-19(15-13-18)26-22(17-10-8-16(2)9-11-17)25-21-7-5-4-6-20(21)23(26)27/h4-15,22,25H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHHNIGZRMZBKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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